molecular formula C9H12N2O2 B063830 methyl 5-cyano-3-methyl-3,6-dihydro-2H-pyridine-1-carboxylate CAS No. 159792-60-6

methyl 5-cyano-3-methyl-3,6-dihydro-2H-pyridine-1-carboxylate

Cat. No. B063830
M. Wt: 180.2 g/mol
InChI Key: DZSPRWKXPVNTPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-cyano-3-methyl-3,6-dihydro-2H-pyridine-1-carboxylate (MCP) is a chemical compound that belongs to the pyridine family. MCP has been widely studied for its potential use in various scientific research applications due to its unique chemical structure and properties.

Mechanism Of Action

The mechanism of action of methyl 5-cyano-3-methyl-3,6-dihydro-2H-pyridine-1-carboxylate is not fully understood, but it is believed to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. methyl 5-cyano-3-methyl-3,6-dihydro-2H-pyridine-1-carboxylate has also been shown to inhibit the activity of certain enzymes involved in cancer cell growth and metastasis.

Biochemical And Physiological Effects

Methyl 5-cyano-3-methyl-3,6-dihydro-2H-pyridine-1-carboxylate has been shown to have a number of biochemical and physiological effects, including the ability to inhibit the activity of certain enzymes involved in cancer cell growth and metastasis. methyl 5-cyano-3-methyl-3,6-dihydro-2H-pyridine-1-carboxylate has also been shown to induce apoptosis in cancer cells, which may help to prevent the spread of cancer.

Advantages And Limitations For Lab Experiments

One advantage of using methyl 5-cyano-3-methyl-3,6-dihydro-2H-pyridine-1-carboxylate in lab experiments is its unique chemical structure, which makes it a potential candidate for the development of new cancer therapies. However, one limitation is that methyl 5-cyano-3-methyl-3,6-dihydro-2H-pyridine-1-carboxylate has not been extensively studied in humans, so its safety and efficacy in humans is not yet fully understood.

Future Directions

There are many potential future directions for research on methyl 5-cyano-3-methyl-3,6-dihydro-2H-pyridine-1-carboxylate, including the development of new cancer therapies based on its unique chemical structure and properties. Further research is also needed to fully understand the mechanism of action of methyl 5-cyano-3-methyl-3,6-dihydro-2H-pyridine-1-carboxylate and its potential use in other scientific research applications.

Synthesis Methods

Methyl 5-cyano-3-methyl-3,6-dihydro-2H-pyridine-1-carboxylate can be synthesized using various methods, including the reaction of malononitrile with ethyl acetoacetate in the presence of ammonium acetate. Another method involves the reaction of 3-cyano-4-methylpyridine with ethyl chloroformate in the presence of a base.

Scientific Research Applications

Methyl 5-cyano-3-methyl-3,6-dihydro-2H-pyridine-1-carboxylate has been extensively studied for its potential use in various scientific research applications, including medicinal chemistry, drug discovery, and organic synthesis. methyl 5-cyano-3-methyl-3,6-dihydro-2H-pyridine-1-carboxylate has been shown to exhibit significant antitumor activity, making it a potential candidate for the development of new cancer therapies.

properties

CAS RN

159792-60-6

Product Name

methyl 5-cyano-3-methyl-3,6-dihydro-2H-pyridine-1-carboxylate

Molecular Formula

C9H12N2O2

Molecular Weight

180.2 g/mol

IUPAC Name

methyl 5-cyano-3-methyl-3,6-dihydro-2H-pyridine-1-carboxylate

InChI

InChI=1S/C9H12N2O2/c1-7-3-8(4-10)6-11(5-7)9(12)13-2/h3,7H,5-6H2,1-2H3

InChI Key

DZSPRWKXPVNTPE-UHFFFAOYSA-N

SMILES

CC1CN(CC(=C1)C#N)C(=O)OC

Canonical SMILES

CC1CN(CC(=C1)C#N)C(=O)OC

synonyms

1(2H)-Pyridinecarboxylic acid, 5-cyano-3,6-dihydro-3-methyl-, methyl ester

Origin of Product

United States

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